molecular formula C19H19NO3 B1324378 Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate CAS No. 65751-97-5

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

Cat. No. B1324378
CAS RN: 65751-97-5
M. Wt: 309.4 g/mol
InChI Key: RPNOVLRYIWAXHI-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate” is likely an organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4-position with a benzyloxy group and at the 6-position with a methyl group. Additionally, a carboxylate ester functional group is attached to the 2-position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyloxy group, the methyl group, and the ethyl carboxylate ester . These functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The benzyloxy group could potentially undergo cleavage reactions, and the ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the benzyloxy group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is an intermediate in synthetic chemistry, especially in the synthesis of indole derivatives. It's used in various chemical transformations due to its reactive sites. For instance, Tani et al. (1996) developed a strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, leading to several indoles functionalized on the benzene moiety, highlighting the versatility of such compounds in synthesizing complex structures (Tani et al., 1996). Similarly, Mayer et al. (2002) explored the reactivity of related compounds in producing 1,4‐Oxazinoindole derivatives, indicating the potential of such intermediates in generating novel heterocyclic compounds with diverse applications (Mayer et al., 2002).

Advanced Organic Synthesis Techniques

Research by Tanaka et al. (1979) on the synthesis of 4H-furo[3,2-b]indole derivatives from similar compounds showcases the use of advanced organic synthesis techniques to access structurally complex indoles, which can be pivotal in pharmaceutical research and development (Tanaka et al., 1979). Pete et al. (2006) demonstrated a facile synthesis of formyl-1H-indole-2-carboxylates from related structures, illustrating the utility of such intermediates in constructing valuable synthetic intermediates (Pete et al., 2006).

Future Directions

The study of indole derivatives is a vibrant field in medicinal chemistry due to their presence in many biologically active compounds. Future research could explore the biological activity of this compound, potential synthetic routes, and modifications to its structure to enhance its properties .

properties

IUPAC Name

ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNOVLRYIWAXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

The solution of 30.6 g of the thus prepared 2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester in a composition of 250 ml glacial acetic acid and 15 ml water is brought to boiling. The heating is removed and the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature is maintained. 5.6 g zinc dust is additionally added and heated to boiling for 30 minutes. The mixture is aspirated from the excessive zinc dust while still hot. The filter cake is washed well with glacial acetic acid and ethanol. The precipitate resulting during the cooling of the filtrate is aspirated and dried. There is obtained 15.7 g (~59% of theory) 4-benzyloxy-2-ethoxycarbonyl-6-methylindole; m.p. 167°-168° C.
Name
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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